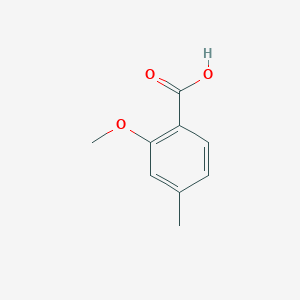
Methyl 2-amino-3-methoxybenzoate
概要
説明
“Methyl 2-amino-3-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO3 . It is a brain-penetrable protoalkaloid from the seed of the plant Nigella damascena .
Molecular Structure Analysis
The molecular weight of “Methyl 2-amino-3-methoxybenzoate” is 181.19 . The compound is solid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
“Methyl 2-amino-3-methoxybenzoate” is a solid at 20 degrees Celsius . It has a melting point of 46.0 to 50.0 °C and a boiling point of 117 °C/2 mmHg .
科学的研究の応用
Antipsychotic Drug Research
MAM has shown promise as a natural atypical antipsychotic with potential pro-cognitive properties and fewer side effects. Derived from the seed of the plant Nigella damascena , it has been studied for its ability to alleviate both positive and cognitive symptoms in schizophrenia models . Its brain penetrability and the absence of preclinical side effects make it a candidate for clinical testing as a new antipsychotic drug .
Neuropharmacology
In neuropharmacological research, MAM has been used to explore the modulation of dopaminergic and serotonergic systems. It has been found to reduce behaviors induced by dopaminergic agents and block c-Fos immunoreactivity in cortical areas, which are associated with the positive symptoms of schizophrenia .
Chemical Synthesis
MAM serves as a precursor in synthetic chemistry for the production of complex molecules. Its structure is utilized in various chemical reactions, including cross-coupling reactions, to synthesize compounds like vibralactone .
作用機序
- One study found that MAM blocked the strong activation of c-Fos immunoreactivity induced by phencyclidine (PCP) and DOI (a hallucinogenic compound) in cortical areas .
- MAM’s effects are context-dependent:
Target of Action
Result of Action
Safety and Hazards
将来の方向性
“Methyl 2-amino-3-methoxybenzoate” has shown promise as a potential antipsychotic drug . Its ability to antagonize positive and cognitive symptoms associated with schizophrenia, along with its apparent absence of preclinical side effects, make it an exciting new antipsychotic drug that deserves clinical testing .
特性
IUPAC Name |
methyl 2-amino-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEZEMGLLFLMDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345167 | |
| Record name | Methyl 2-amino-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-methoxybenzoate | |
CAS RN |
5121-34-6 | |
| Record name | Methyl 2-amino-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Amino-3-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What evidence suggests that Methyl 2-amino-3-methoxybenzoate (MAM) could be a potential antipsychotic treatment for schizophrenia?
A1: The research indicates that MAM demonstrates antipsychotic-like effects in preclinical models of schizophrenia:
- Reduction of Dopaminergic Activity: MAM effectively reduced behaviors associated with hyperdopaminergic activity in both rat and mouse models. [] This is significant because dysregulated dopamine signaling is a hallmark of schizophrenia.
- Improvement in Positive Symptoms: MAM successfully reversed prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are commonly used to model the positive symptoms of schizophrenia in animals. []
- Potential for Cognitive Benefits: While not directly measured in this study, MAM's ability to antagonize PCP and DOI-induced c-Fos activation in cortical areas suggests potential benefits for cognitive symptoms, which are often impaired in schizophrenia. []
- Favorable Side Effect Profile: Unlike many current atypical antipsychotics, chronic MAM treatment in rats did not lead to weight gain, metabolic disturbances, or motor side effects. [] This suggests a potentially safer side effect profile, although further research is needed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-chlorophenyl)sulfonyl]acetate](/img/structure/B1297618.png)

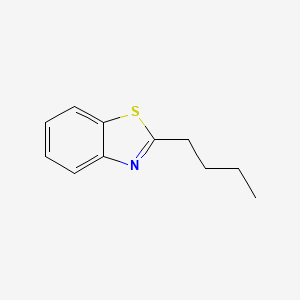

![Methyl thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1297623.png)
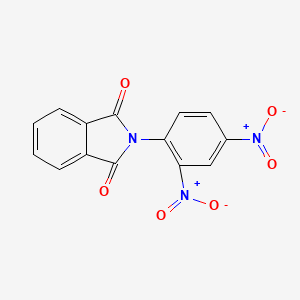
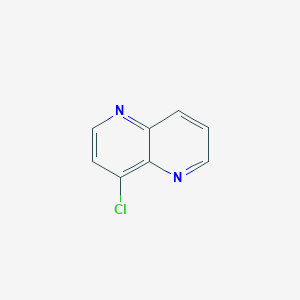
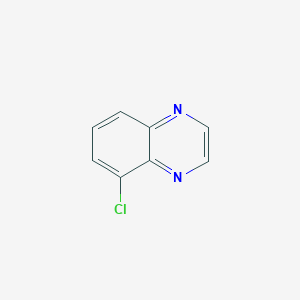
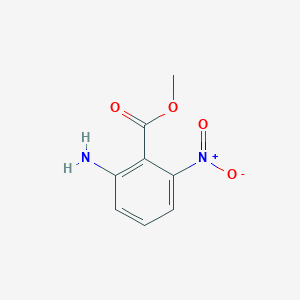
![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
